molecular formula C22H23N3O6 B433517 tert-butyl 6'-amino-5'-cyano-1-(2-methoxy-2-oxoethyl)-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate CAS No. 445222-93-5

tert-butyl 6'-amino-5'-cyano-1-(2-methoxy-2-oxoethyl)-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate

Cat. No.: B433517
CAS No.: 445222-93-5
M. Wt: 425.4g/mol
InChI Key: WRBHMUULSZGXLR-UHFFFAOYSA-N
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Description

Tert-butyl 6’-amino-5’-cyano-1-(2-methoxy-2-oxoethyl)-2’-methyl-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and a pyran ring, making it a spiro[indole-pyran] derivative. The presence of various functional groups such as amino, cyano, methoxy, and carboxylate adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6’-amino-5’-cyano-1-(2-methoxy-2-oxoethyl)-2’-methyl-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes a series of functional group transformations to introduce the necessary substituents. Key steps may include:

    Nitration: Introduction of the nitro group, which can later be reduced to an amino group.

    Cyanation: Introduction of the cyano group through nucleophilic substitution reactions.

    Esterification: Formation of the tert-butyl ester group.

    Spirocyclization: Formation of the spiro linkage between the indole and pyran rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6’-amino-5’-cyano-1-(2-methoxy-2-oxoethyl)-2’-methyl-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the cyano group can yield primary amines.

Scientific Research Applications

Tert-butyl 6’-amino-5’-cyano-1-(2-methoxy-2-oxoethyl)-2’-methyl-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and protein binding due to its diverse functional groups.

    Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 6’-amino-5’-cyano-1-(2-methoxy-2-oxoethyl)-2’-methyl-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate depends on its interaction with molecular targets. The compound’s various functional groups allow it to interact with different enzymes and receptors, potentially inhibiting or activating specific pathways. For example, the cyano group can act as an electrophile, while the amino group can act as a nucleophile, facilitating various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 1-indolecarboxylate: Shares the indole core but lacks the spiro linkage and additional functional groups.

    4,4’,4’‘-Tri-tert-butyl-2,2’6’,2’'-terpyridine: Contains tert-butyl groups but has a different core structure.

Uniqueness

Tert-butyl 6’-amino-5’-cyano-1-(2-methoxy-2-oxoethyl)-2’-methyl-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate is unique due to its spiro linkage, which imparts distinct chemical and physical properties. The combination of functional groups also makes it versatile for various chemical reactions and applications.

Properties

CAS No.

445222-93-5

Molecular Formula

C22H23N3O6

Molecular Weight

425.4g/mol

IUPAC Name

tert-butyl 6'-amino-5'-cyano-1-(2-methoxy-2-oxoethyl)-2'-methyl-2-oxospiro[indole-3,4'-pyran]-3'-carboxylate

InChI

InChI=1S/C22H23N3O6/c1-12-17(19(27)31-21(2,3)4)22(14(10-23)18(24)30-12)13-8-6-7-9-15(13)25(20(22)28)11-16(26)29-5/h6-9H,11,24H2,1-5H3

InChI Key

WRBHMUULSZGXLR-UHFFFAOYSA-N

SMILES

CC1=C(C2(C3=CC=CC=C3N(C2=O)CC(=O)OC)C(=C(O1)N)C#N)C(=O)OC(C)(C)C

Canonical SMILES

CC1=C(C2(C3=CC=CC=C3N(C2=O)CC(=O)OC)C(=C(O1)N)C#N)C(=O)OC(C)(C)C

Origin of Product

United States

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